molecular formula C7H4N2O3 B13436504 4-Cyano-6-hydroxypyridine-2-carboxylic acid

4-Cyano-6-hydroxypyridine-2-carboxylic acid

Cat. No.: B13436504
M. Wt: 164.12 g/mol
InChI Key: MKTYXKCRPLEOFL-UHFFFAOYSA-N
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Description

4-Cyano-6-hydroxypyridine-2-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of a cyano group (-CN) at the 4-position, a hydroxyl group (-OH) at the 6-position, and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-6-hydroxypyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-6-hydroxypyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Cyano-6-hydroxypyridine-2-carboxylic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in biochemical assays .

Medicine: Its structural features allow for the design of molecules with enhanced biological activity .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its derivatives are employed as active ingredients in herbicides and pesticides .

Mechanism of Action

The mechanism of action of 4-Cyano-6-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the cyano and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site. This binding can alter the enzyme’s conformation and activity, leading to the desired biological effect .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

4-cyano-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C7H4N2O3/c8-3-4-1-5(7(11)12)9-6(10)2-4/h1-2H,(H,9,10)(H,11,12)

InChI Key

MKTYXKCRPLEOFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)C#N

Origin of Product

United States

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